1,1-Difluoro-2-vinylcyclopropane
Overview
Description
1,1-Difluoro-2-vinylcyclopropane is a useful research compound. Its molecular formula is C5H6F2 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymerization and Structural Analysis
1,1-Difluoro-2-vinylcyclopropane has been extensively studied for its polymerization behavior and structural properties. Research by Feast, Gimeno, and Kenwright (2006) reexamined its synthesis and radical polymerization, correcting earlier structural assignments. Their analysis using NMR spectroscopy, differential scanning calorimetry, and size exclusion chromatography provided new insights into the polymer structure of this compound (Feast, Gimeno, & Kenwright, 2006).
Influence on Cyclopropane Ring Opening
Another study by the same authors explored the radical ring-opening behavior of this compound and its isomers. Their findings confirmed the influence of fluorine on the course of cyclopropane ring opening, with the presence of an alkyl chain modifying the ratios of 1,4- to 1,5-ring opening compared to the unsubstituted parent monomer (Feast, Gimeno, & Kenwright, 2006).
Radical Polymerization Behavior
Sanda, Takata, and Endo (1993) investigated the radical polymerization of 1,1-disubstituted 2-vinylcyclopropanes. Their study focused on understanding the structures of the polymers obtained, the mechanism of polymerization, and the volume change upon polymerization. They discovered that the selectivity in the direction of cleavage of the cyclopropane ring was not 100%, leading to new insights into the polymerization process (Sanda, Takata, & Endo, 1993).
Thermal Rearrangement and Ring Expansion
A study by Dolbier and McClinton (1995) focused on the thermal rearrangement of 2-(trifluoromethyl)-1-vinylcyclopropane, providing insights into the stability and rearrangement behavior of such compounds. Their findings contribute to the understanding of the effects of fluorine substitution on cyclopropane systems (Dolbier & McClinton, 1995).
Applications in Synthesis of Complex Molecules
The compound has also beenused in the synthesis of complex molecules. Trost et al. (2018) reported the use of vinylcyclopropanes (VCPs) in a palladium-catalyzed asymmetric allylic alkylation, which included this compound. This method allowed for the functionalization of 3-substituted 1H-indoles and tryptophan derivatives, showcasing the potential of VCPs in creating diverse and complex molecular structures (Trost et al., 2018).
Use in Synthesis of Amphiphilic Polymers
Ntoukam et al. (2015) utilized 1,1-disubstituted-2-vinylcyclopropane monomers in the synthesis of non-ionic and zwitterionic polymeric surfactants. These polymers were synthesized through free radical ring opening polymerization and post-polymerization modifications, demonstrating the versatility of this compound derivatives in creating functionalized polymers (Ntoukam et al., 2015).
Safety and Hazards
Future Directions
The functionalization of organic molecules with fluorine substituents, such as in 1,1-Difluoro-2-vinylcyclopropane, has grown rapidly due to its applications in fields like medicine, agriculture, or materials sciences . The importance of 1,1-difluorocyclopropane derivatives in synthesis is being reviewed, and several examples are provided to highlight the biological importance of this class of compounds .
Properties
IUPAC Name |
2-ethenyl-1,1-difluorocyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGRUGHFNFAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989211 | |
Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-34-8 | |
Record name | 1,1-Difluoro-2-vinylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 694-34-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding regarding the structure of poly(1,1-difluoro-2-vinylcyclopropane)?
A1: Research published in "Synthesis and Radical Polymerization of this compound: A Reexamination and Structural Reassignment" revealed that the previously proposed structure of the polymer was incorrect. Through comprehensive analysis using ¹H, ¹⁹F, and ¹³C NMR spectroscopy, along with other techniques, the authors reassigned the polymer structure. This reassignment aligns with theoretical predictions and experimental observations regarding the radical ring-opening behavior of fluorinated cyclopropanes. []
Q2: How does the presence of fluorine atoms influence the reactivity of this compound?
A2: "Hydrierwärmen, III. Einfluß von Fluorsubstituenten auf die thermische Umlagerung des Cyclopropansystems" investigates the impact of fluorine substituents on the thermal rearrangement of the cyclopropane system in this compound. The research demonstrates that fluorine destabilizes the cyclopropane ring, lowering its energy by approximately 12-14 kcal/mol. This destabilization significantly influences the molecule's reactivity, impacting both the vinylcyclopropane rearrangement and the 1,5-homodienyl hydrogen shift. []
Q3: What polymerization methods have been explored for this compound?
A3: Beyond conventional radical polymerization, research has investigated the cationic polymerization of this compound under high pressure. Studies like "Cationic polymerization of this compound (DFVC) at pressures up to 10,000 kg/cm2☆" explore how extreme conditions can influence the polymerization process and the resulting polymer's properties. [] Additionally, "Radical polymerization of this compound at pressures of up to 10,000 kg/cm2☆" delves into the impact of high pressure on the radical polymerization of this monomer. [] These investigations provide valuable insights into tailoring polymerization conditions to achieve desired material properties.
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